molecular formula C24H21NO5 B15022654 3-[(4-Methoxybenzyl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate

3-[(4-Methoxybenzyl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate

Cat. No.: B15022654
M. Wt: 403.4 g/mol
InChI Key: RSOHZBLVPCXUOA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL ACETATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL ACETATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-b]furan derivatives: These compounds share the naphthofuran core and exhibit similar chemical properties.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups have comparable reactivity and applications.

Uniqueness

3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL ACETATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

[3-[(4-methoxyphenyl)methylcarbamoyl]-2-methylbenzo[g][1]benzofuran-5-yl] acetate

InChI

InChI=1S/C24H21NO5/c1-14-22(24(27)25-13-16-8-10-17(28-3)11-9-16)20-12-21(30-15(2)26)18-6-4-5-7-19(18)23(20)29-14/h4-12H,13H2,1-3H3,(H,25,27)

InChI Key

RSOHZBLVPCXUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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